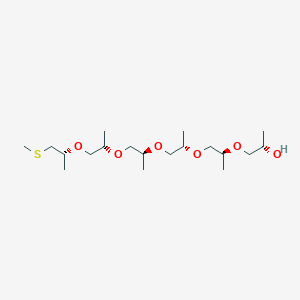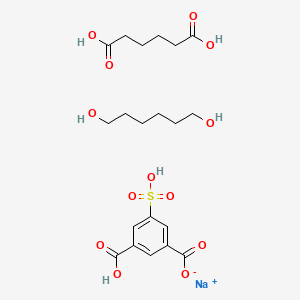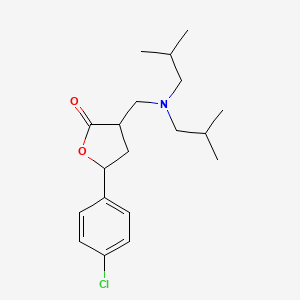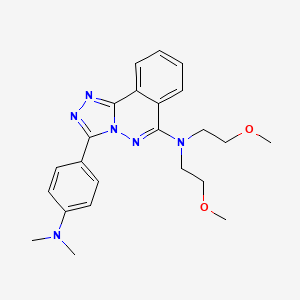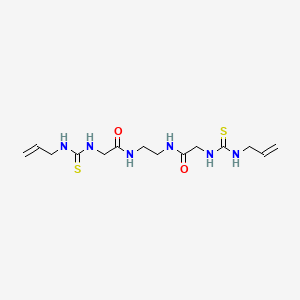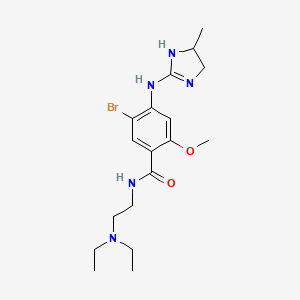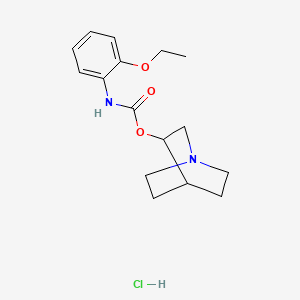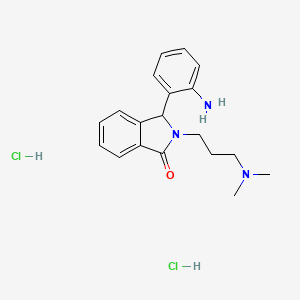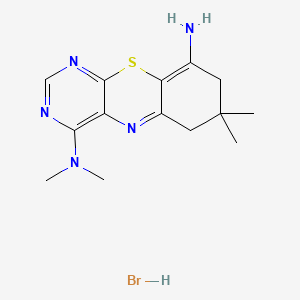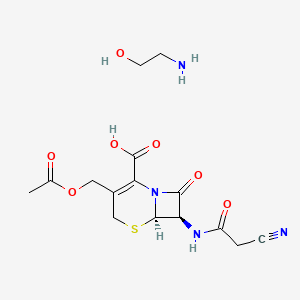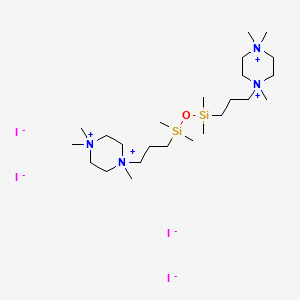
1,1'-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is a complex organosilicon compound It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with appropriate organic reagents under controlled conditions. The reaction conditions often include the use of solvents such as dioxane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding silicon’s role in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dichloride
- 1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium dibromide
Uniqueness
1,1’-Oxybis(dimethylsilylene)bis(trimethylene)bis(1,4,4-trimethyl)piperazinium tetraiodide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
84584-52-1 |
|---|---|
Fórmula molecular |
C24H58I4N4OSi2 |
Peso molecular |
982.5 g/mol |
Nombre IUPAC |
[dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silyl]oxy-dimethyl-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]silane;tetraiodide |
InChI |
InChI=1S/C24H58N4OSi2.4HI/c1-25(2)15-19-27(5,20-16-25)13-11-23-30(7,8)29-31(9,10)24-12-14-28(6)21-17-26(3,4)18-22-28;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
XWAFTKOFJNXVKT-UHFFFAOYSA-J |
SMILES canónico |
C[N+]1(CC[N+](CC1)(C)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CC[N+](CC2)(C)C)C)C.[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


